1-Undecanethiol

Descripción general

Descripción

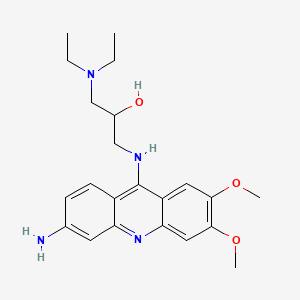

1-Undecanethiol, also known as 1-undecyl mercaptan, is a sulfur-containing organic compound with the chemical formula C11H24S. It is a colorless, flammable liquid with a strong odor of skunk, and it is found naturally in the body fluids of many animals. It is also used industrially as a reagent and as a corrosion inhibitor. In addition, this compound is used as a starting material for the synthesis of other compounds, such as 1-undecyl alcohol, 1-undecyl bromide, 1-undecyl chloride, and 1-undecyl sulfate.

Aplicaciones Científicas De Investigación

Corrosion Inhibition : 1-UT is used as a corrosion inhibitor for copper, particularly in acidic environments. It initially shows excellent corrosion inhibition efficiency but tends to degrade rapidly (Caprioli et al., 2012).

Formation of Self-Assembled Monolayers (SAMs) : It's used in creating well-ordered SAMs on gold surfaces. These SAMs show insulating properties and are increasingly being studied for their potential in nanotechnology and materials science (Agonafer et al., 2012).

Electrochemical Applications : 1-UT forms monolayers on platinum and gold electrodes, which are investigated for their electrochemical properties. These studies are crucial for understanding the interface between metallic surfaces and organic molecules (Shimazu et al., 1994).

Mercury Ion Detection : SAMs of 1-UT on gold surfaces have been used to develop mercury ion selective electrodes. This application is significant in environmental monitoring and analysis (Li et al., 2017).

Copolymerization Agent in Polymer Science : It acts as an initiator in the free-radical copolymerization of certain compounds, highlighting its utility in creating new polymeric materials (Cheng et al., 1992).

Extraction of Heavy Metals : It has been used in liquid-phase microextraction methods for determining trace amounts of polycyclic aromatic hydrocarbons in environmental samples, showcasing its importance in analytical chemistry (Zanjani et al., 2007).

Mecanismo De Acción

Target of Action

1-Undecanethiol, also known as Undecyl Mercaptan, is an alkanethiol that primarily targets a variety of surfaces to form a self-assembled monolayer (SAM) . The primary role of this compound is to immobilize the surface atoms and enhance the absorption of proteins .

Mode of Action

The interaction of this compound with its targets involves the formation of a self-assembled monolayer (SAM) on various surfaces . This process immobilizes the surface atoms, thereby enhancing the absorption of proteins . It can be synthesized by reacting bromo-1-undecanol and thiourea, followed by purification using ethyl acetate .

Biochemical Pathways

It’s known that the compound plays a significant role in the formation of self-assembled monolayers on surfaces, which can influence various biochemical processes, particularly those involving protein absorption .

Pharmacokinetics

It’s known that the compound is a liquid with a molecular weight of 18837, a boiling point of 257-259°C, and a density of 0841 g/cm³ at 25°C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the immobilization of surface atoms and enhancement of protein absorption . This can have various downstream effects, depending on the specific proteins and cells involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be incompatible with oxidizing agents, strong acids and bases, alkali metals, and nitric acid . It can react with water, steam, or acids to produce toxic and flammable vapors . Therefore, the environment in which this compound is used can significantly impact its effectiveness and safety.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-Undecanethiol plays a vital role in biochemical reactions, particularly in the formation of self-assembled monolayers (SAMs) on gold surfaces. These SAMs are used to immobilize surface atoms and enhance protein absorption . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to functionalize polycarbonate filter membranes for immunological experiments, which can further be applied in the fabrication of plasmonic flow-through biosensor-based applications . Additionally, this compound can reduce non-specific protein adsorption, making it valuable in biochemical assays .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect the attachment and morphology of adipose-derived stromal cells (ADSCs) when used in self-assembled monolayers . The surface chemistry of this compound-modified SAMs regulates the exposure of cell-binding domains of adsorbed proteins, such as bovine fibronectin and vitronectin, which are crucial for cell attachment and spreading . This compound can also impact cell signaling pathways and gene expression by modifying the cellular microenvironment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of self-assembled monolayers (SAMs) on surfaces like gold . These SAMs create a structured environment that can influence the behavior of proteins and other biomolecules. The compound’s thiol group (-SH) binds to metal surfaces, forming a stable bond that immobilizes the surface atoms and enhances protein absorption . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. This compound is known to form stable SAMs, but its effectiveness can diminish over time due to environmental factors such as oxidation . Long-term studies have shown that the compound can maintain its functional properties for extended periods, making it suitable for various biochemical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively form SAMs and enhance protein absorption without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as irritation to the skin, eyes, and respiratory tract . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s thiol group can participate in redox reactions, influencing metabolic flux and metabolite levels . It can also interact with enzymes involved in detoxification processes, such as glutathione S-transferases, which play a role in the metabolism of thiol-containing compounds.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to integrate into lipid membranes, facilitating its distribution across cellular compartments . Additionally, its thiol group can form bonds with metal ions, influencing its localization and accumulation in specific tissues.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments, such as the plasma membrane, where it forms SAMs . Post-translational modifications, such as the addition of targeting signals, can further direct this compound to specific organelles, affecting its activity and function within the cell.

Propiedades

IUPAC Name |

undecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24S/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIDWXHLGNEQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3(CH2)10SH, Array, C11H24S | |

| Record name | 1-UNDECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074564 | |

| Record name | 1-Undecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-undecanethiol is a liquid with a bad smell. Mp: -3 °C; bp: 259.5 °C. Density: 0.841 g cm-3 at 25 °C., Liquid; [NIOSH], LIQUID WITH CHARACTERISTIC ODOUR., Liquid. | |

| Record name | 1-UNDECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/197 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-UNDECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Undecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0649.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

495 °F at 760 mmHg (NIOSH, 2023), 257-259 °C, 495 °F | |

| Record name | 1-UNDECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Undecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0649.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

109 °C | |

| Record name | 1-UNDECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |

| Record name | 1-UNDECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Undecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0649.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.84 | |

| Record name | 1-UNDECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Undecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0649.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

5332-52-5 | |

| Record name | 1-UNDECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5332-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-undecanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Undecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | undecane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1144Q77A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-UNDECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

27 °F (NIOSH, 2023), -3 °C, 27 °F | |

| Record name | 1-UNDECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Undecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0649.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-Undecanethiol?

A1: The molecular formula of this compound is C11H24S, and its molecular weight is 188.38 g/mol.

Q2: How does this compound interact with gold surfaces?

A2: this compound forms self-assembled monolayers (SAMs) on gold surfaces through a strong gold-sulfur interaction. The thiol group (-SH) binds to the gold, leaving the alkyl chain exposed. [, , , ]

Q3: What are the typical spectroscopic techniques used to characterize this compound SAMs?

A3: Common techniques include:

- X-ray Photoelectron Spectroscopy (XPS): Provides information on elemental composition and chemical states within the SAM. [, , , , ]

- Polarization Modulation Fourier Transform Infrared Spectroscopy (PM-FTIRRAS): Helps determine the orientation and conformational order of molecules within the SAM by analyzing vibrational modes. [, ]

- Atomic Force Microscopy (AFM): Offers high-resolution imaging of the SAM surface, revealing its topography and potential defects. [, , , , ]

Q4: What is the role of this compound in modifying surface wettability?

A4: this compound creates a hydrophobic surface due to the presence of the terminal methyl group (-CH3) on its alkyl chain. This property is valuable for applications like microfluidics, where controlled fluid flow is crucial. [, ]

Q5: How stable are this compound SAMs in electrochemical settings?

A5: The stability depends on factors like applied potential and electrolyte composition. Generally, they are stable within a specific electrochemical window, beyond which they can undergo degradation. [, , , ]

Q6: Can this compound be used in biosensing applications?

A6: Yes, this compound is often used as a base layer for immobilizing biomolecules like proteins and DNA. Its ability to form well-defined SAMs on gold electrodes makes it suitable for biosensor development. [, , , , ]

Q7: How does the length of the alkyl chain in alkanethiols influence SAM formation and properties?

A8: Longer alkyl chains lead to more densely packed and ordered SAMs with increased hydrophobicity. Shorter chains can result in less ordered films with greater permeability to ions and molecules. [, ]

Q8: What is the effect of introducing functional groups at the terminal position of the alkanethiol?

A9: Terminal functional groups significantly alter the surface properties of the SAM. For example, a carboxylic acid group (-COOH) introduces negative charge and increases hydrophilicity, while an amino group (-NH2) imparts positive charge. [, , , , ]

Q9: How is computational chemistry employed in studying this compound SAMs?

A10: Computational methods like molecular dynamics simulations help understand the self-assembly process, predict SAM structure, and study interactions with other molecules at the interface. [, ]

Q10: Can Quantitative Structure-Activity Relationship (QSAR) models be developed for this compound and its derivatives?

A10: QSAR models can be developed to correlate the structural features of different alkanethiols with their physicochemical properties, such as wettability, electron transfer rates, and protein adsorption. These models can aid in designing SAMs with tailored properties for specific applications.

Q11: Are there any specific safety concerns associated with handling this compound?

A12: Like many thiols, this compound has a strong, unpleasant odor and can be irritating to the skin and respiratory system. Appropriate personal protective equipment should be used during handling. []

Q12: What is known about the environmental impact and degradation of this compound?

A13: Limited information is available on the environmental fate and effects of this compound. As with any chemical, proper waste disposal and environmental considerations are essential. [, ]

Q13: How is the quality and purity of this compound ensured?

A14: Various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to assess purity and confirm the identity of this compound. [, , ]

Q14: What are the key considerations for analytical method validation when quantifying this compound in different matrices?

A15: Method validation should establish the accuracy, precision, specificity, linearity, range, detection limit, and robustness of the chosen analytical method for the specific sample type and concentration range of interest. []

Q15: What are some emerging areas of research involving this compound?

A15: Current research focuses on:

- Developing novel biosensors with improved sensitivity and selectivity by optimizing this compound SAMs. []

- Exploring the use of this compound in molecular electronics and nanotechnology for creating functional devices. [, , ]

- Investigating the potential of this compound-modified surfaces in controlling cell adhesion and behavior for tissue engineering applications. [, ]

Q16: Are there any known alternatives or substitutes for this compound in its various applications?

A17: Yes, other alkanethiols with varying chain lengths and terminal functional groups can be used depending on the specific application. Other surface modification techniques like silane chemistry can also be considered. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamide](/img/structure/B1195604.png)

![1,7-Bis(but-2-en-2-yl)-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1195609.png)